

In Vivo Administration of CRAMP-18 Peptide in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	CRAMP-18 (mouse)				
Cat. No.:	B3028654	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathelicidin-related antimicrobial peptide (CRAMP), the murine ortholog of human LL-37, is a pleiotropic host defense peptide with crucial roles in the innate immune system. Beyond its direct antimicrobial activity, CRAMP is an important modulator of inflammation, immune cell recruitment, and tissue repair. CRAMP-18 is a shorter, 18-amino acid fragment that represents the functional antibacterial domain of the full CRAMP peptide. This document provides detailed application notes and protocols for the in vivo administration of CRAMP and its active fragments like CRAMP-18 in various mouse models of disease. These protocols are intended to serve as a guide for researchers investigating the therapeutic potential of CRAMP in inflammatory and infectious diseases.

CRAMP exerts its biological effects primarily through the formyl peptide receptor 2 (Fpr2), a G protein-coupled receptor expressed on various immune and non-immune cells.[1][2][3] The activation of Fpr2 by CRAMP initiates downstream signaling cascades that influence cellular responses such as chemotaxis, cytokine production, and dendritic cell maturation.[1][4][5]

Data Presentation: Quantitative Summary of In Vivo Studies

The following tables summarize the key quantitative parameters from various studies involving the in vivo administration of CRAMP peptide in mice.

Table 1: CRAMP Administration in Mouse Models of

Colitis

Mouse Strain	Disease Model	Administrat ion Route	CRAMP Dosage	Treatment Frequency & Duration	Key Findings
BALB/c	Oxazolone- induced colitis	Intrarectal	5 mg/kg/day and 20 mg/kg/day	Daily for 6 consecutive days	20 mg/kg dose improved body weight regain, decreased colon weight/length ratio, and ameliorated colon tissue inflammation. [1]
C57BL/6 (Cnlp-/-)	Dextran sulfate sodium (DSS)- induced colitis	Intrarectal	Not specified (plasmid encoding mCRAMP)	Not specified	Reversed severe symptoms, mucosal disruption, and inflammation observed in CRAMP knockout mice.[6]

Table 2: CRAMP Administration in a Mouse Model of

Allergic Airway Inflammation

Mouse Strain	Disease Model	Administrat ion Route	CRAMP Dosage	Treatment Frequency & Duration	Key Findings
BALB/c	Ovalbumin (OVA)- induced allergic airway inflammation	Intranasal	5 mg/kg	Administered with OVA during intranasal challenges	Enhanced infiltration of inflammatory cells, increased pro- inflammatory Th2 cytokines (IL-13, IL-33), and exacerbated lung tissue inflammation. [1]

Table 3: CRAMP Administration in a Mouse Model of

Type 1 Diabetes

Mouse Strain	Disease Model	Administrat ion Route	CRAMP Dosage	Treatment Frequency & Duration	Key Findings
NOD (Non- obese diabetic)	Citrobacter rodentium- accelerated Type 1 Diabetes	Intraperitonea I	100 μg per mouse	Twice a week from 3 to 12 weeks of age	Suppressed the increased frequencies of pancreatic α4β7+CD8+ and α4β7+CD4+ T cells.[4]

Table 4: CRAMP Administration in a Mouse Model of

Neuroinflammation

Mouse	Disease	Administrat	CRAMP	Treatment	Key
Strain	Model	ion Route	Dosage	Details	Findings
Not specified	Lipopolysacc haride (LPS)- induced neuroinflamm ation	Intraperitonea I or Intracerebrov entricular	Not specified	Not specified	Suppressed LPS-induced neuroinflamm ation, including inflammatory cytokine expression and glial cell reactivity.[7]

Experimental Protocols

Protocol 1: Intrarectal Administration of CRAMP Peptide in a Mouse Model of Oxazolone-Induced Colitis

Objective: To investigate the therapeutic effects of CRAMP peptide on Th2-mediated intestinal inflammation.

Materials:

- BALB/c mice (female, 6-8 weeks old)
- Oxazolone (Sigma-Aldrich)
- Ethanol
- Synthesized CRAMP peptide (e.g., GL Biotech, Co., Ltd.)[1]
- Sterile Phosphate-Buffered Saline (PBS)
- · 3F catheter

Procedure:

- Sensitization: Anesthetize mice and apply 150 μL of 3% oxazolone in 100% ethanol to a shaved 2x2 cm area of the abdomen.
- Induction of Colitis: Seven days after sensitization, lightly anesthetize the mice and intrarectally administer 100 μ L of 1% oxazolone in 50% ethanol using a 3F catheter inserted approximately 4 cm into the colon.
- CRAMP Administration:
 - Prepare CRAMP peptide solutions in sterile PBS at concentrations of 5 mg/kg and 20 mg/kg.[1]
 - \circ 24 hours after the oxazolone challenge, administer 100 μ L of the CRAMP solution or PBS (vehicle control) intrarectally.[1]
 - Repeat the administration daily for six consecutive days.[1]
- Monitoring and Analysis:
 - Monitor body weight daily.
 - At the end of the experiment, euthanize the mice and collect colon tissues.
 - Measure colon length and weight.
 - Perform histological analysis (H&E staining) to assess tissue damage and inflammation.
 - Analyze the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-4) and epithelial integrity markers (e.g., MUC2, Claudin-1) in colon tissue homogenates via ELISA or RT-qPCR.[1]

Protocol 2: Intranasal Administration of CRAMP Peptide in a Mouse Model of OVA-Induced Allergic Airway Inflammation

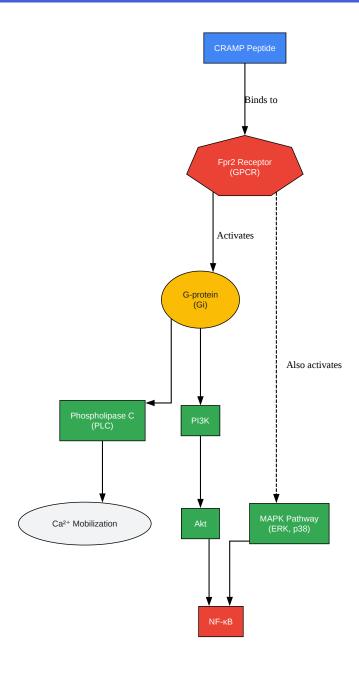
Objective: To evaluate the effect of CRAMP peptide on allergic airway inflammation.

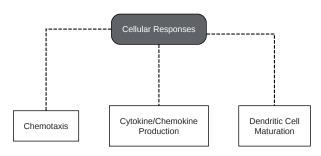
Materials:

- BALB/c mice (female, 6-8 weeks old)
- Ovalbumin (OVA) (Sigma-Aldrich)
- Synthesized CRAMP peptide
- Sterile Phosphate-Buffered Saline (PBS)

Procedure:

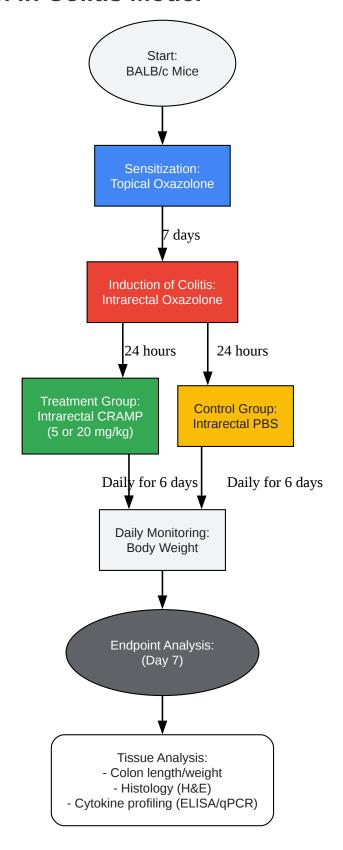
- Sensitization: Sensitize mice by intraperitoneal injection of 20 μ g OVA emulsified in 2 mg aluminum hydroxide in 200 μ L of PBS on days 0 and 14.
- CRAMP and OVA Challenge:
 - $\circ~$ On days 28, 29, and 30, challenge the mice intranasally with 50 μg of OVA in 40 μL of PBS.
 - \circ For the experimental group, co-administer 5 mg/kg of CRAMP with the OVA solution during the intranasal challenge.[1] The total volume should be 40 μ L.[1]
 - The control group receives OVA mixed with PBS.
- Analysis (48 hours after the last challenge):
 - Collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell infiltration (total and differential cell counts).
 - Measure levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13, IL-33) in the BALF using ELISA.[1]
 - Collect lung tissue for histological analysis (e.g., H&E and PAS staining) to assess inflammation and goblet cell hyperplasia.
 - Measure serum levels of OVA-specific IgE.




Signaling Pathways and Visualizations

CRAMP primarily signals through the Fpr2 receptor, leading to the activation of various downstream pathways that modulate inflammatory responses and cell migration.

CRAMP-Fpr2 Signaling Pathway



Click to download full resolution via product page

Caption: CRAMP-Fpr2 signaling cascade.

Experimental Workflow for In Vivo CRAMP Administration in Colitis Model

Click to download full resolution via product page

Caption: Workflow for CRAMP administration in oxazolone-induced colitis.

Concluding Remarks

The in vivo administration of CRAMP-18 and the full-length CRAMP peptide in mice has demonstrated significant immunomodulatory effects in a range of disease models. The outcomes, however, appear to be context-dependent, with pro-inflammatory effects observed in the airways and protective, anti-inflammatory effects seen in the colon. These findings underscore the complexity of CRAMP's biological functions and highlight the importance of careful experimental design, including the choice of administration route, dosage, and timing, when investigating its therapeutic potential. The protocols and data presented herein provide a foundational resource for researchers aiming to explore the multifaceted roles of this intriguing host defense peptide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Exogenous murine antimicrobial peptide CRAMP significantly exacerbates Ovalbumininduced airway inflammation but ameliorates oxazolone-induced intestinal colitis in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developmental and homeostatic signaling transmitted by the G-protein coupled receptor FPR2 PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Critical Role of the Antimicrobial Peptide LL-37/CRAMP in Protection of Colon Microbiota Balance, Mucosal Homeostasis, Anti-Inflammatory Responses, and Resistance to Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cathelicidin-related antimicrobial peptide protects against enteric pathogen-accelerated type 1 diabetes in mice PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Formylpeptide Receptor 2 (Fpr2) and Its Endogenous Ligand Cathelin-related Antimicrobial Peptide (CRAMP) Promote Dendritic Cell Maturation PMC

[pmc.ncbi.nlm.nih.gov]

- 6. Intrarectal administration of mCRAMP-encoding plasmid reverses exacerbated colitis in Cnlp(-/-) mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [In Vivo Administration of CRAMP-18 Peptide in Mice: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3028654#in-vivo-administration-of-cramp-18-peptide-in-mice]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com